molecular formula C9H5BrClNO2S2 B6221266 2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride CAS No. 2758006-22-1

2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride

Cat. No. B6221266
CAS RN: 2758006-22-1
M. Wt: 338.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-1,3-thiazole-5-sulfonyl chloride, also known as BTBS, is an important organic compound used in a variety of scientific research applications. BTBS is a colorless, crystalline solid that is soluble in organic solvents such as ethyl acetate and acetonitrile. It is an aryl halide, meaning it contains an aromatic ring with a halogen atom attached, and is used as a reagent in organic synthesis. BTBS is an important synthetic intermediate, used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride is used as a reagent in organic synthesis, and its mechanism of action is based on the substitution reaction. In this reaction, the chlorine atom of thiophosgene is replaced by the bromine atom of 4-bromophenol. The resulting product is then treated with sulfuric acid to form the sulfonyl chloride.
Biochemical and Physiological Effects
2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride has no known biochemical or physiological effects. It is not known to be toxic to humans, and is not known to have any adverse effects on the environment.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and is readily available from chemical suppliers. It is also relatively easy to handle, and is soluble in a variety of organic solvents. However, 2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride is a highly reactive compound, and should be handled with caution. It is also highly flammable, and should be stored in a cool, dry place.

Future Directions

The use of 2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride in organic synthesis is likely to continue to expand. In particular, it is likely to be used in the synthesis of more complex compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. In addition, 2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride may be used in the synthesis of more complex polymers, such as polystyrene and polyethylene. Finally, 2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride may be used in the synthesis of more complex organometallic compounds.

Synthesis Methods

2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride is synthesized by the reaction of 4-bromophenol and thiophosgene in the presence of a base, such as pyridine. This reaction proceeds through a substitution reaction, in which the chlorine atom of thiophosgene is replaced by the bromine atom of 4-bromophenol. The resulting product is then treated with sulfuric acid to form the sulfonyl chloride.

Scientific Research Applications

2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride is widely used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of heterocyclic compounds, such as thiazoles and thiophenes. In addition, 2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride is used in the synthesis of polymers, such as polystyrene and polyethylene. 2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride is also used as a reagent in the synthesis of organometallic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride involves the reaction of 4-bromobenzenethiol with chlorosulfonic acid to form 2-(4-bromophenyl)-1,3-thiazole-5-sulfonic acid, which is then converted to the sulfonyl chloride derivative using thionyl chloride.", "Starting Materials": [ "4-bromobenzenethiol", "Chlorosulfonic acid", "Thionyl chloride" ], "Reaction": [ "Step 1: 4-bromobenzenethiol is added to a mixture of chlorosulfonic acid and acetic acid.", "Step 2: The reaction mixture is heated to reflux for several hours.", "Step 3: The resulting 2-(4-bromophenyl)-1,3-thiazole-5-sulfonic acid is isolated by filtration and washed with water.", "Step 4: To a solution of 2-(4-bromophenyl)-1,3-thiazole-5-sulfonic acid in dichloromethane, thionyl chloride is added dropwise.", "Step 5: The reaction mixture is stirred at room temperature for several hours.", "Step 6: The solvent is removed under reduced pressure and the crude product is purified by column chromatography to yield 2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride." ] }

CAS RN

2758006-22-1

Molecular Formula

C9H5BrClNO2S2

Molecular Weight

338.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.